2-Cyclopropyl-2-methoxyethane-1-sulfonamide

Catalog No.
S13776181
CAS No.
M.F
C6H13NO3S
M. Wt
179.24 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-Cyclopropyl-2-methoxyethane-1-sulfonamide

Product Name

2-Cyclopropyl-2-methoxyethane-1-sulfonamide

IUPAC Name

2-cyclopropyl-2-methoxyethanesulfonamide

Molecular Formula

C6H13NO3S

Molecular Weight

179.24 g/mol

InChI

InChI=1S/C6H13NO3S/c1-10-6(5-2-3-5)4-11(7,8)9/h5-6H,2-4H2,1H3,(H2,7,8,9)

InChI Key

CNKVZKKFTUTKQC-UHFFFAOYSA-N

Canonical SMILES

COC(CS(=O)(=O)N)C1CC1

2-Cyclopropyl-2-methoxyethane-1-sulfonamide is an organic compound characterized by its sulfonamide functional group, which consists of a sulfur atom bonded to two oxygen atoms and a nitrogen atom. Its molecular formula is C6H13NO3SC_6H_{13}NO_3S, indicating the presence of a cyclopropyl group and a methoxy group attached to the ethane backbone. This compound is notable for its potential applications in medicinal chemistry, particularly in the development of pharmaceuticals due to its unique structural features that can influence biological activity.

Typical of sulfonamides:

  • Nucleophilic Substitution: The sulfonamide group can react with nucleophiles, leading to the formation of new compounds.
  • Reduction: The sulfonamide can be reduced to form sulfonyl hydrides using reducing agents such as lithium aluminum hydride.
  • Oxidation: It can also be oxidized to produce sulfonic acid derivatives, which may have distinct properties and applications .

The reactivity of 2-cyclopropyl-2-methoxyethane-1-sulfonamide is influenced by the presence of the cyclopropyl group, which introduces ring strain and affects stability and reactivity.

Sulfonamides, including 2-cyclopropyl-2-methoxyethane-1-sulfonamide, are known for their antibacterial properties. They inhibit bacterial growth by interfering with folic acid synthesis, a crucial metabolic pathway. The unique structure of this compound may enhance its efficacy against specific bacterial strains or influence its pharmacokinetic properties, making it a candidate for further biological evaluation and development in therapeutic applications.

The synthesis of 2-cyclopropyl-2-methoxyethane-1-sulfonamide typically involves several steps:

  • Starting Material: Begin with 2-cyclopropyl-2-methoxyethanol.
  • Reaction with Sulfonyl Chloride: React the alcohol with chlorosulfonic acid under controlled conditions to form the corresponding sulfonyl chloride.
    C6H13O3+HSO3ClC6H13ClO3S+HClC_6H_{13}O_3+HSO_3Cl\rightarrow C_6H_{13}ClO_3S+HCl
  • Formation of Sulfonamide: Treat the sulfonyl chloride with ammonia or an amine to yield the final sulfonamide product .

This method can be optimized for industrial production by utilizing continuous flow reactors and precise control over reaction conditions.

2-Cyclopropyl-2-methoxyethane-1-sulfonamide has several applications in various fields:

  • Medicinal Chemistry: It serves as an intermediate in the synthesis of pharmaceuticals, particularly those targeting bacterial infections.
  • Organic Synthesis: The compound is utilized in synthesizing other organic molecules, including agrochemicals.
  • Biological Research: It can modify biomolecules such as proteins and peptides for studying their structure and function .

Interaction studies involving 2-cyclopropyl-2-methoxyethane-1-sulfonamide focus on its binding affinity to specific enzymes or receptors. Understanding these interactions is crucial for predicting its biological activity and potential therapeutic effects. Preliminary studies suggest that this compound may exhibit selective inhibition against certain bacterial enzymes involved in folate metabolism, which could lead to novel antibacterial therapies .

Several compounds share structural similarities with 2-cyclopropyl-2-methoxyethane-1-sulfonamide. Here are some notable examples:

Compound NameStructure FeaturesUnique Aspects
MethanesulfonamideSimple sulfonamide without cyclopropyl groupBasic structure, widely used in pharmaceuticals
BenzenesulfonamideAromatic ring structureDifferent reactivity due to aromatic stabilization
Tosylamide (p-toluenesulfonamide)Contains a toluene groupCommonly used in organic synthesis
3-amino-N-cyclopropyl-2-methylbenzene-1-sulfonamideContains a cyclopropyl group and amino functionalityPotentially different biological activity due to amino substitution

Uniqueness

The uniqueness of 2-cyclopropyl-2-methoxyethane-1-sulfonamide lies in its combination of cyclopropyl and methoxy groups, which influence its reactivity and biological properties. The cyclopropyl group introduces strain that can enhance reactivity towards electrophiles, while the methoxy group may facilitate hydrogen bonding interactions, impacting solubility and bioavailability.

XLogP3

-0.4

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

1

Exact Mass

179.06161445 g/mol

Monoisotopic Mass

179.06161445 g/mol

Heavy Atom Count

11

Dates

Last modified: 08-10-2024

Explore Compound Types